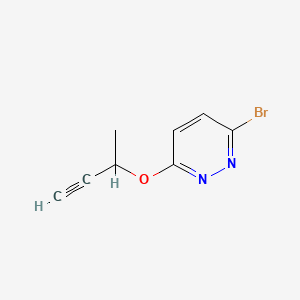
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine typically involves the reaction of 3-bromo-6-hydroxypyridazine with but-3-yn-2-ol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The but-3-yn-2-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carbonyl compounds derived from the oxidation of the but-3-yn-2-yloxy group.
Reduction Reactions: Products include partially or fully reduced pyridazine derivatives.
Scientific Research Applications
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the but-3-yn-2-yloxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloropyridazine
- 3-Bromo-6-methoxypyridazine
- 3-Bromo-6-ethoxypyridazine
Uniqueness
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine is unique due to the presence of the but-3-yn-2-yloxy group, which imparts distinct chemical and physical properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of bromine and the but-3-yn-2-yloxy group enhances its potential as a pharmacophore in drug discovery.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
3-bromo-6-but-3-yn-2-yloxypyridazine |
InChI |
InChI=1S/C8H7BrN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h1,4-6H,2H3 |
InChI Key |
ZSDNYUNFDGDYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC1=NN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)

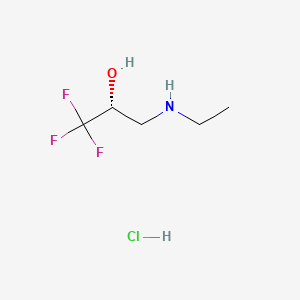

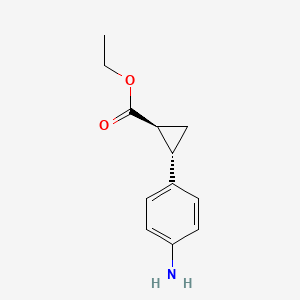
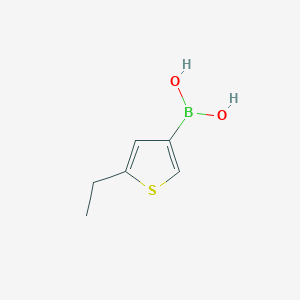
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
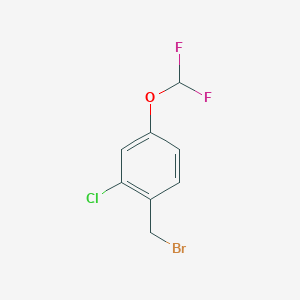

![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
